REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(Cl)Cl
|
Name
|
chlorinated alkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Suitable reaction conditions
|
Type
|
CUSTOM
|
Details
|
of from 30° C. to 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3]([Cl:5])[Cl:4].C1C([Cl:12])=C(Cl)C=C(Cl)C=1OCCO.C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O>>[Cl:4][CH:3]([Cl:5])[CH:2]([Cl:12])[CH3:1].[Cl:4][C:3]([Cl:12])([Cl:5])[CH2:2][CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(Cl)Cl
|
Name
|
chlorinated alkene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Suitable reaction conditions
|
Type
|
CUSTOM
|
Details
|
of from 30° C. to 150° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(C)Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(CC)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |